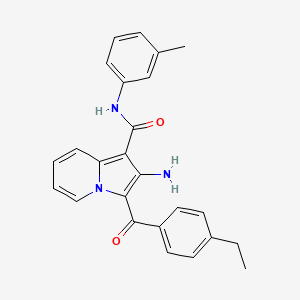

2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-17-10-12-18(13-11-17)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-19-8-6-7-16(2)15-19/h4-15H,3,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMMUUPNBOUMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the benzoyl group: This step may involve Friedel-Crafts acylation using 4-ethylbenzoyl chloride.

Amination and carboxamide formation: The final steps would involve introducing the amino group and forming the carboxamide linkage through reactions with appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzoyl moiety.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The indolizine core is formed through cyclization involving pyridine and pyrrole derivatives, followed by the attachment of phenyl groups using methods like Suzuki–Miyaura coupling. The compound has a molecular formula of and a molecular weight of approximately 397.5 g/mol.

The biological activity of 2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is notable, particularly in the following areas:

Anticancer Activity

Research has indicated that indolizine derivatives exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in cancer progression and survival. By inhibiting these enzymes, the compound may disrupt cancer cell signaling pathways, leading to reduced tumor growth and enhanced sensitivity to existing therapies.

Antimicrobial Properties

Indolizines have been reported to possess antimicrobial activity against a range of pathogens. This compound may offer therapeutic benefits in treating infections caused by resistant strains of bacteria or fungi.

Case Studies

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-3-(4-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

- 2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

Uniqueness

The unique combination of substituents in 2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, or biological activity.

Biological Activity

2-Amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its complex structure that includes an amino group, an ethylbenzoyl moiety, and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of 2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Benzoyl Group : This step may involve Friedel-Crafts acylation using 4-ethylbenzoyl chloride.

- Amination and Carboxamide Formation : Final steps include introducing the amino group and forming the carboxamide linkage through reactions with appropriate reagents .

Antimicrobial Properties

Research indicates that indolizine derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with various biological targets, potentially leading to inhibition of microbial growth. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Indolizine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indolizine Derivative A | Staphylococcus aureus | 32 μg/mL |

| Indolizine Derivative B | Escherichia coli | 64 μg/mL |

| Indolizine Derivative C | Candida albicans | 48 μg/mL |

Anticancer Activity

Indolizines have also been studied for their anticancer properties. Preliminary studies suggest that compounds like 2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a recent study, a series of indolizine derivatives were tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that specific modifications to the indolizine core significantly enhanced cytotoxicity:

- MCF-7 Cell Line : IC50 values ranged from 10 to 20 μM for various derivatives.

- A549 Cell Line : IC50 values ranged from 15 to 25 μM.

These findings highlight the potential of indolizines as lead compounds in anticancer drug development .

The mechanism by which 2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Enzyme Inhibition : Interaction with specific enzymes that play a role in microbial metabolism or cancer cell proliferation.

- Receptor Binding : Potential binding to cellular receptors involved in signaling pathways.

- DNA Interaction : Possible intercalation into DNA, disrupting replication and transcription processes .

Q & A

Q. What are the common synthetic routes for 2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using amines and coupling agents like EDCI/DCC) and benzoylation via electrophilic aromatic substitution (e.g., 4-ethylbenzoyl chloride) .

- Purification : Recrystallization or chromatography for high purity . Optimization includes adjusting solvent systems (e.g., DMF for solubility), temperature control, and catalyst loading to improve yields .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structure?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., δ 7.69–7.71 ppm for benzoyl protons) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., observed m/z = 343 [M+H]⁺ for a chloro-substituted analog) .

- Elemental Analysis : To validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How do functional groups in this compound influence its reactivity and biological activity?

The 4-ethylbenzoyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety enables hydrogen bonding with biological targets (e.g., enzyme active sites). The indolizine core’s π-system may facilitate intercalation or receptor binding . Substituent variations (e.g., ethyl vs. methyl groups) alter steric and electronic profiles, affecting reaction kinetics and bioactivity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions or predict biological targets for this compound?

- Reaction Path Searches : Quantum chemical calculations (e.g., DFT) model transition states to identify energy-efficient pathways for indolizine cyclization .

- Molecular Docking : Virtual screening against protein databases (e.g., kinases, GPCRs) predicts binding affinities. For example, the 4-ethylbenzoyl group may interact with hydrophobic pockets in enzyme active sites .

- Machine Learning : Training models on indolizine bioactivity data to prioritize synthesis targets with high predicted efficacy .

Q. How can researchers resolve discrepancies in reported biological activity data across structurally similar indolizine derivatives?

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform ATP concentrations in kinase assays) to minimize variability .

- SAR Analysis : Compare substituent effects systematically (e.g., 4-ethyl vs. 4-fluoro benzoyl groups on antibacterial IC₅₀ values) to identify critical functional groups .

- Meta-Analysis : Aggregate data from multiple studies to distinguish trends from outliers, adjusting for confounding factors like solvent choice or assay sensitivity .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .

- Co-Crystallization : Formulate with cyclodextrins or co-solvents (e.g., DMSO/PBS mixtures) to stabilize the compound in physiological buffers .

- Lipid Nanoparticles : Encapsulate the compound to improve cellular uptake and reduce metabolic clearance .

Q. How can kinetic studies elucidate the mechanism of enzyme inhibition by this compound?

- Time-Dependent Assays : Monitor substrate depletion (e.g., via UV-Vis or fluorescence) under varying inhibitor concentrations to determine inhibition constants (Kᵢ) .

- Pre-Steady-State Analysis : Rapid-mixing techniques (stopped-flow) capture transient binding events between the compound and target enzymes .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. What experimental frameworks are recommended for structure-activity relationship (SAR) studies of indolizine analogs?

- Parallel Synthesis : Generate analogs with systematic substituent variations (e.g., benzoyl → nicotinoyl) using automated flow reactors .

- High-Throughput Screening (HTS) : Test libraries against diverse targets (e.g., cancer cell lines, bacterial strains) to map bioactivity landscapes .

- Crystallography : Solve co-crystal structures of analogs bound to targets (e.g., kinases) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.